molecular formula C20H26N2O3 B11069150 1-(dimethylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(dimethylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11069150
M. Wt: 342.4 g/mol
InChI Key: OIMDJDUMMGVEJC-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a quinoline backbone

Preparation Methods

The synthesis of 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Functionalization of the quinoline core: Introduction of the dimethylamino and methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Cyclization and reduction: The final steps involve cyclization to form the tetrahydroquinoline structure and reduction to achieve the desired oxidation state.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully reduced tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the dimethylamino or methoxyphenyl positions, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the dimethylamino and methoxyphenyl groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial with a distinct substitution pattern on the quinoline ring.

The uniqueness of 1-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-(dimethylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C20H26N2O3/c1-20(2)11-16-19(17(23)12-20)15(10-18(24)22(16)21(3)4)13-6-8-14(25-5)9-7-13/h6-9,15H,10-12H2,1-5H3

InChI Key

OIMDJDUMMGVEJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=C(C=C3)OC)C(=O)C1)C

Origin of Product

United States

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